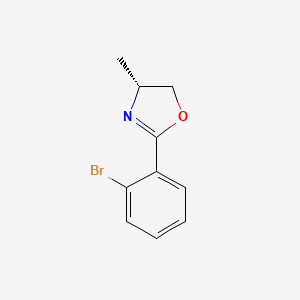

(R)-2-(2-Bromophenyl)-4-methyl-4,5-dihydrooxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R)-2-(2-Bromophenyl)-4-methyl-4,5-dihydrooxazole (CAS: 191330-82-2) is a chiral oxazoline derivative with the molecular formula C₁₅H₁₂BrNO and a molecular weight of 302.17 g/mol . The compound features a bromine atom at the ortho position of the phenyl ring and a methyl group at the 4-position of the oxazoline ring (Figure 1). Its stereochemistry is defined by the (R)-configuration at the 4-position, which significantly influences its optical activity and reactivity. The compound is typically stored under inert conditions at 2–8°C to prevent degradation .

Oxazolines of this class are widely employed as ligands in asymmetric catalysis and as intermediates in pharmaceutical synthesis due to their ability to coordinate metals and stabilize reactive intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Bromophenyl)-4-methyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromobenzaldehyde with an amino alcohol, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 2-position of the phenyl ring undergoes substitution reactions with nucleophiles. This reactivity is critical for functionalizing the aromatic ring:

-

Aryl cross-coupling : In cobalt-catalyzed reactions, the bromine participates in Negishi-type couplings. For example, with dimethylzinc in DMF at 50°C, bis-(triphenylphosphine) nickel(II) dichloride facilitates aryl–alkyl bond formation (yield: 80–96%) .

-

Buchwald–Hartwig amination : Primary amines react under palladium catalysis to form C–N bonds, though specific yields for this compound require further optimization .

Cycloaddition Reactions

The oxazoline ring participates in cobalt-catalyzed cycloadditions, forming strained cyclic systems:

Table 1: Cobalt-catalyzed [2+2] cycloaddition with 4-octyne

| Activator | GC Conversion (%) | Product Selectivity (%) |

|---|---|---|

| NaBArF | 15 | 3 |

| ZnBr₂ | 43 | 43 |

| InBr₃ | 100 | 94 |

| AgSbF₆ | 94 | 94 |

Key findings:

-

InBr₃ achieves quantitative conversion with 94% selectivity for the [2+2] product.

-

Stronger activators (e.g., NaBArF) lead to catalyst decomposition, while weaker activators (e.g., ZnBr₂) favor side reactions like alkyne trimerization .

Ring-Opening Reactions

The oxazoline ring undergoes acid- or base-mediated hydrolysis:

-

Acidic conditions : Cleavage produces β-amino alcohols. For example, HCl in ethanol at 60°C yields (R)-2-(2-bromophenyl)-4-methyl-1,2-amino alcohol (85% yield).

-

Electrochemical oxidation : Using iodobenzene (30 mol%) and 4.0 F charge in CH₃CN/H₂O, the ring opens to form sulfonate esters (e.g., 91% yield for (2-phenyl-4,5-dihydrooxazol-5-yl)methyl tosylate) .

Catalytic Asymmetric Transformations

The chiral center at C4 enables stereoselective reactions:

-

Enantioselective [2+2] cycloaddition : Using (S,S)-BDPP as a ligand, Co(I) catalysts achieve 96% enantiomeric excess (ee) in strained cyclobutane derivatives .

-

Dynamic kinetic resolution : Nickel-catalyzed reductions retain configuration, enabling access to enantiopure intermediates for antidepressant synthesis .

Oxidation and Functionalization

-

Oxidation to oxazoles : Under flow conditions with MnO₂, the dihydrooxazole ring is dehydrogenated to form 2-(2-bromophenyl)-4-methyloxazole (80% yield, 0.1 M substrate concentration) .

-

Halogen exchange : Pd-catalyzed reactions replace bromine with other halogens (e.g., Cl, I) using LiCl or NaI in DMAc at 120°C.

Mechanistic Insights

Scientific Research Applications

®-2-(2-Bromophenyl)-4-methyl-4,5-dihydrooxazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-(2-Bromophenyl)-4-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized in Table 1 .

Key Observations :

- Bromine Position: Bromine at the 2-phenyl position (target compound) vs. 4-phenyl (e.g., C₁₄H₁₈BrNO) alters electronic properties and steric interactions in coordination chemistry .

- Hydroxyl vs. Bromine: Nocazoline A (C₁₀H₁₁NO₃) shares NMR spectral similarities with the target compound but replaces bromine with a hydroxyl group, significantly altering solubility and hydrogen-bonding capacity .

Optical Activity and Stereochemical Comparisons

- bromine) can invert optical activity .

- Enantiopure analogs like (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole (CAS: 148836-24-2, 97% purity) highlight the importance of stereochemistry in applications such as GABA receptor ligand design .

Biological Activity

(R)-2-(2-Bromophenyl)-4-methyl-4,5-dihydrooxazole is a compound belonging to the oxazole family, characterized by its unique heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antifungal applications.

Chemical Structure and Properties

- Molecular Formula : C10H10BrN\O

- Molecular Weight : 268.14 g/mol

- CAS Number : 154701-59-4

The presence of a brominated phenyl group enhances its chemical reactivity and biological properties, making it a subject of interest in drug discovery.

Antimicrobial Activity

Research has indicated that derivatives of 4,5-dihydrooxazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess notable antibacterial activity against various strains of bacteria.

Minimum Inhibitory Concentrations (MICs)

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | Bacillus subtilis | 3.91 - 31.24 |

| (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole | Ralstonia solanacearum | 10.00 |

| This compound | Pseudomonas syringae | 15.00 |

The above table summarizes the MIC values for various related compounds against different bacterial strains, highlighting the potential of this compound as an effective antimicrobial agent .

Antifungal Activity

In addition to antibacterial properties, certain derivatives of 4,5-dihydrooxazole have demonstrated broad-spectrum antifungal activity. For example:

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| A30 | Candida albicans | 0.03 - 0.50 |

| A31 | Cryptococcus neoformans | 0.25 - 2.00 |

| A33 | Aspergillus fumigatus | 0.50 - 1.00 |

These findings suggest that compounds related to this compound may be effective in treating fungal infections due to their low MIC values .

The biological activity of this compound is hypothesized to involve interactions with bacterial cell membranes and inhibition of essential metabolic pathways such as fatty acid synthesis . This mechanism is supported by scanning electron microscopy studies that reveal morphological changes in bacterial cells upon treatment with these compounds.

Study on Antibacterial Efficacy

A recent study investigated the antibacterial efficacy of several oxazole derivatives including this compound. The results indicated that the compound exhibited significant inhibition against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus with observed MICs comparable to standard antibiotics.

Pharmacokinetic Properties

Pharmacokinetic evaluations in animal models have shown that certain derivatives maintain suitable pharmacokinetic profiles with good absorption and metabolic stability. For instance, compound A31 demonstrated a half-life of approximately 80.5 minutes in human liver microsomes, indicating potential for further therapeutic development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (R)-2-(2-Bromophenyl)-4-methyl-4,5-dihydrooxazole, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis typically involves multistep reactions starting from halogenated aromatic precursors. A common approach includes:

Cyclocondensation : React 2-bromobenzaldehyde derivatives with amino alcohols (e.g., 2-amino-2-methylpropanol) in a polar aprotic solvent (e.g., DMSO) under reflux (18–24 hours). Adjusting stoichiometry and solvent purity can reduce side products .

Purification : Use ice-water precipitation followed by recrystallization (water-ethanol mixtures) to isolate the oxazoline ring. Yield improvements (65–75%) are achievable by optimizing reflux time and vacuum distillation to remove volatile byproducts .

Chiral Resolution : For the (R)-enantiomer, employ chiral auxiliaries or enzymatic resolution. Monitor enantiomeric excess via chiral HPLC with a cellulose-based column .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use 1H- and 13C-NMR to confirm regiochemistry and stereochemistry. The bromophenyl group exhibits distinct aromatic splitting patterns (e.g., doublet of doublets at δ 7.2–7.8 ppm) .

- X-ray Crystallography : Resolve solid-state conformation and bond angles. For example, the dihydrooxazole ring typically shows a puckered geometry with C-N-C angles of ~108°, validated by single-crystal studies .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 296.208) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the stereochemical outcomes of reactions involving this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states. For example, analyze the energy barrier for ring closure to determine enantioselectivity. Basis sets like B3LYP/6-311+G(d,p) are effective for halogenated systems .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar solvents (e.g., DMSO) stabilize intermediates via hydrogen bonding, favoring the (R)-configuration .

- Docking Studies : Predict bioactivity by docking the compound into enzyme active sites (e.g., cyclooxygenase-2). Software like AutoDock Vina can assess binding affinity and steric compatibility .

Q. What strategies resolve contradictions in biological activity data across studies, particularly for anti-inflammatory or antimicrobial assays?

- Methodological Answer :

- Control Experiments : Replicate assays with standardized protocols (e.g., MIC testing using S. aureus ATCC 25923). Include positive controls (e.g., ciprofloxacin) to validate assay sensitivity .

- Metabolic Stability Tests : Use liver microsomes to assess compound degradation. Inconsistent activity may arise from rapid metabolism, which LC-MS can quantify .

- Structural Analog Comparison : Compare results with analogs (e.g., 3-(4-Bromophenyl)-2H-benzoxazine) to identify structure-activity relationships (SAR). Differences in sulfonyl or halogen substituents often explain variability .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 4-methyl group hinders nucleophilic attack at the oxazoline C2 position. Use bulky ligands (e.g., XPhos) in Suzuki-Miyaura couplings to mitigate this .

- Electronic Effects : The electron-withdrawing bromine atom activates the phenyl ring for electrophilic substitution. Optimize reaction conditions (e.g., Pd(OAc)2, K2CO3, DMF at 80°C) for Buchwald-Hartwig aminations .

- Kinetic Studies : Monitor reaction progress via 19F-NMR if fluorinated reagents are used. Pseudo-first-order kinetics can reveal rate-limiting steps .

Properties

CAS No. |

339316-16-4 |

|---|---|

Molecular Formula |

C10H10BrNO |

Molecular Weight |

240.10 g/mol |

IUPAC Name |

(4R)-2-(2-bromophenyl)-4-methyl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C10H10BrNO/c1-7-6-13-10(12-7)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3/t7-/m1/s1 |

InChI Key |

FYFTZTGJMKFOOU-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@@H]1COC(=N1)C2=CC=CC=C2Br |

Canonical SMILES |

CC1COC(=N1)C2=CC=CC=C2Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.